molecular formula C16H31N3 B6126533 1''-methyl-1,4':1',4''-terpiperidine

1''-methyl-1,4':1',4''-terpiperidine

Cat. No.: B6126533
M. Wt: 265.44 g/mol
InChI Key: ITCVSVZMIZINNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-methyl-1,4':1',4''-terpiperidine, also known as MTRP, is a synthetic compound that has been extensively studied for its potential applications in biochemical and physiological research. MTRP is a piperidine derivative that is structurally similar to other compounds such as phencyclidine (PCP) and ketamine, which have been used as anesthetics and recreational drugs. However, MTRP has distinct properties that make it a valuable tool for studying the nervous system and other biological processes.

Mechanism of Action

1''-methyl-1,4':1',4''-terpiperidine exerts its effects by binding to the NMDA receptor and blocking its activity. This leads to a decrease in the release of neurotransmitters such as glutamate, which are involved in pain perception and other physiological processes. This compound has also been shown to have an affinity for other receptors, such as sigma receptors, which may contribute to its effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesic (pain-relieving) properties, anti-inflammatory effects, and anti-addictive properties. This compound has also been shown to have neuroprotective effects, which may make it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1''-methyl-1,4':1',4''-terpiperidine in lab experiments is its selectivity for NMDA receptors, which allows researchers to study their function without affecting other receptors. This compound is also relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for research. However, this compound has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several future directions for research on 1''-methyl-1,4':1',4''-terpiperidine, including further studies of its effects on the nervous system and other physiological processes. One area of particular interest is the potential use of this compound as a treatment for chronic pain, which is a major public health issue. Other potential applications of this compound include the treatment of addiction and neurodegenerative diseases. Further research on the safety and efficacy of this compound will be necessary to determine its potential as a therapeutic agent.
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of NMDA receptors and other biological processes. While there are limitations to its use, this compound has the potential to contribute to our understanding of the nervous system and other physiological processes, and may have therapeutic applications in the future.

Synthesis Methods

1''-methyl-1,4':1',4''-terpiperidine can be synthesized in several ways, but the most common method involves the reaction of piperidine with acetaldehyde and methylamine. The resulting product is then purified through a series of chemical processes to obtain pure this compound.

Scientific Research Applications

1''-methyl-1,4':1',4''-terpiperidine has been used in a variety of scientific research applications, including studies of the nervous system, pain perception, and addiction. One of the most significant applications of this compound is in the study of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes in the brain. This compound has been shown to selectively block NMDA receptors, making it a valuable tool for studying their function.

Properties

IUPAC Name

1-methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3/c1-17-11-5-15(6-12-17)19-13-7-16(8-14-19)18-9-3-2-4-10-18/h15-16H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCVSVZMIZINNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.